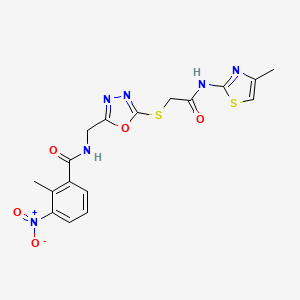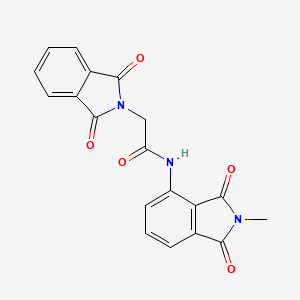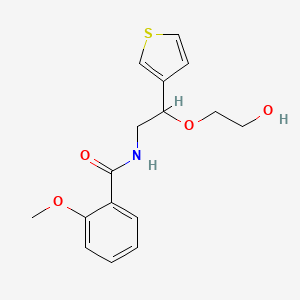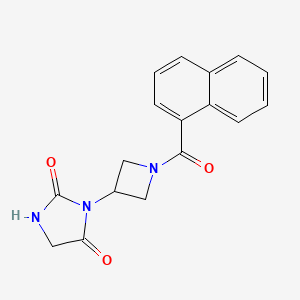
3-(1-(1-Naphthoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “3-(1-(1-Naphthoyl)azetidin-3-yl)imidazolidine-2,4-dione” has been reported in the literature. For instance, new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione were successfully synthesized by copper-catalyzed click reaction in the presence of water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate and copper salt .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to “3-(1-(1-Naphthoyl)azetidin-3-yl)imidazolidine-2,4-dione” have been studied. For example, the click reaction of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and 5,5-diphenyl-1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione with aryl azides or sodium azide and benzyl chloride in water produced new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .
Aplicaciones Científicas De Investigación
Synthesis of Novel Organic Compounds
Research has led to the synthesis of various novel compounds, including 13,16-diazaestrone and 13,16-diazaequilenin analogs, through chemoselective intramolecular cyclization processes. These processes utilize derivatives of imidazolidine-2,4-diones and have potential implications in steroid chemistry and drug development (Parihar & Ramana, 2005).
Antimicrobial and Antiproliferative Activity
Compounds derived from imidazolidine-4-one derivatives have shown potential in improving antibiotic effectiveness against resistant strains of Staphylococcus aureus, including MRSA. This suggests their use as chemosensitizers to restore the efficacy of antibiotics (Matys et al., 2015). Moreover, hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety have demonstrated significant antiproliferative activity against cancer cell lines, highlighting their potential in cancer therapy (Zagórska et al., 2021).
Antidiabetic and Hypoglycemic Activity
Thiazolidine-2,4-diones and their derivatives have been explored for their potential antidiabetic and hypoglycemic activities. Studies have shown that certain derivatives exhibit significant blood glucose-lowering activity and antioxidant properties, suggesting their utility as antihyperglycemic and hypolipidemic agents (Shukla, Pandey, & Chawla, 2020).
HIV-1 Fusion Inhibitors
Imidazolidin-2,4-dione derivatives have been designed and synthesized as HIV-1 fusion inhibitors. These compounds have shown promising activity against HIV-1IIIB replication in MT-2 cells, indicating their potential as novel therapeutic agents for HIV treatment (Ibrahim et al., 2020).
Polymer Science
Imidazolidine derivatives have also been incorporated into polymers to enhance their thermal properties. Studies have synthesized novel polymers based on poly(hydantoin-methyl-p-styrene) and investigated their thermal stability and glass transition temperatures, demonstrating the utility of these compounds in developing materials with improved thermal resistance (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).
Mecanismo De Acción
Target of Action
The primary targets of 3-(1-(1-Naphthoyl)azetidin-3-yl)imidazolidine-2,4-dione are currently unknown. The compound is a derivative of imidazole , a heterocyclic compound known for its broad range of chemical and biological properties . Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets and cause changes that lead to their various biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . For example, some imidazole derivatives show their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Pharmacokinetics
Imidazole, the core structure of this compound, is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of this compound.
Result of Action
For example, some imidazole derivatives are known to have antimicrobial, anti-inflammatory, and antitumor effects .
Propiedades
IUPAC Name |
3-[1-(naphthalene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15-8-18-17(23)20(15)12-9-19(10-12)16(22)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZDYIOHISKUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(1-Naphthoyl)azetidin-3-yl)imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



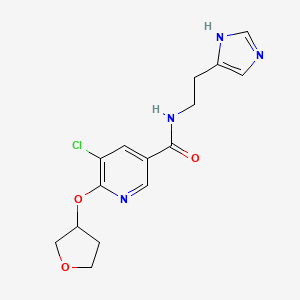
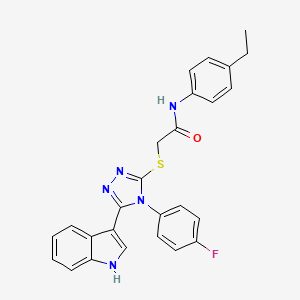
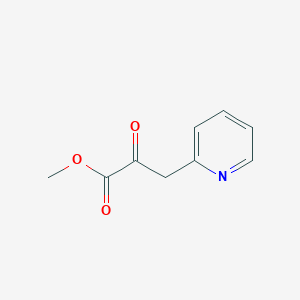
![2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide](/img/structure/B2618094.png)
![1-((1R,5S)-8-(3-(2-bromophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2618097.png)
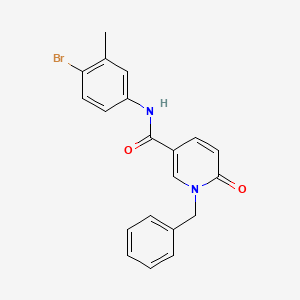
![1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2618101.png)
